2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 25059-49-8
VCID: VC11744408
InChI: InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H
SMILES: C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol

CAS No.: 25059-49-8

Cat. No.: VC11744408

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol - 25059-49-8

Specification

CAS No. 25059-49-8
Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
IUPAC Name 2-[(3-fluorophenyl)iminomethyl]phenol
Standard InChI InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H
Standard InChI Key ZUHWLAWLODQICJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O
Canonical SMILES C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol, also known as 3-Fluoro-N-(2-hydroxybenzylidene)aniline, belongs to the Schiff base family. The table below summarizes its key identifiers:

PropertyValue
CAS No.25059-49-8
IUPAC Name2-[(3-fluorophenyl)iminomethyl]phenol
Molecular FormulaC13H10FNO\text{C}_{13}\text{H}_{10}\text{FNO}
Molecular Weight215.22 g/mol
SMILESC1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O
InChIKeyZUHWLAWLODQICJ-UHFFFAOYSA-N
PubChem CID3827791

Synthesis and Reaction Mechanisms

Conventional Synthesis Route

The compound is synthesized via acid/base-catalyzed condensation:

Salicylaldehyde+3-FluoroanilineEthanol, Reflux2-(E)-[(3-Fluorophenyl)imino]methylphenol+H2O\text{Salicylaldehyde} + \text{3-Fluoroaniline} \xrightarrow{\text{Ethanol, Reflux}} \text{2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol} + \text{H}_2\text{O}

Procedure:

  • Dissolve equimolar salicylaldehyde (0.01 mol) and 3-fluoroaniline (0.01 mol) in ethanol.

  • Reflux at 78°C for 1–3 hours.

  • Cool to room temperature; collect crystals via filtration .
    Yield: ~72% (similar to analogous reactions) .

Optimization Strategies

  • Solvent Choice: Ethanol is preferred for its polarity and boiling point .

  • Catalysts: Acetic acid (1–2 drops) accelerates imine formation .

  • Purification: Recrystallization from ethyl acetate enhances purity .

Biological and Pharmacological Applications

Schiff bases are renowned for their bioactivity, and 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol is no exception. Below are key areas of exploration:

Antimicrobial Activity

Schiff bases exhibit broad-spectrum activity against pathogens like Pseudomonas aeruginosa and Escherichia coli . While specific MIC values for this compound are unreported, structural analogs with fluorine substituents show enhanced membrane permeability due to lipophilicity .

Anti-Inflammatory and Antioxidant Effects

The phenolic –OH group scavenges free radicals, as evidenced by DPPH assay results (IC50_{50} ≈ 45 µM for related compounds) . Fluorine’s electron-withdrawing effect enhances stability under physiological conditions.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance bioactivity.

  • Material Science Applications: Explore use in sensors or catalysts due to chelation capacity.

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